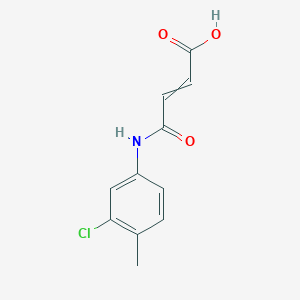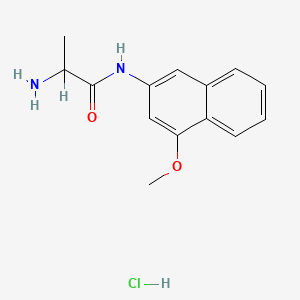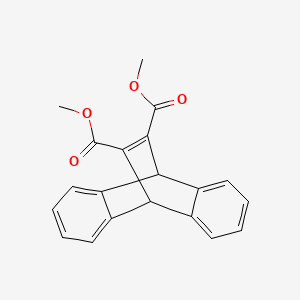
Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate is an organic compound with the molecular formula C15H18O5 and a molecular weight of 278.308 g/mol . This compound is known for its unique structure, which includes a benzylidene group, a hydroxy group, and an ethoxy group. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate typically involves the condensation of ethyl acetoacetate with an appropriate benzaldehyde derivative. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction can be summarized as follows:
Condensation Reaction: Ethyl acetoacetate reacts with 4-hydroxy-3-ethoxybenzaldehyde in the presence of a base.
Reflux Conditions: The reaction mixture is heated under reflux to facilitate the condensation process.
Product Isolation: The product is isolated by cooling the reaction mixture and filtering the precipitate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale applications. the principles of organic synthesis and reaction optimization would apply to scale up the laboratory methods for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a saturated compound.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialized materials and compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate involves its interaction with molecular targets and pathways within biological systems. The hydroxy and ethoxy groups play a crucial role in its reactivity and interaction with enzymes and receptors. The benzylidene group can undergo various transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxybenzylidene)acetoacetate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-(ureidomethylene)acetoacetate: Contains a ureido group instead of a benzylidene group.
Ethyl 2-(phenylazo)acetoacetate: Contains a phenylazo group instead of a benzylidene group.
These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
Propiedades
Fórmula molecular |
C15H18O5 |
|---|---|
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
ethyl (2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C15H18O5/c1-4-19-14-9-11(6-7-13(14)17)8-12(10(3)16)15(18)20-5-2/h6-9,17H,4-5H2,1-3H3/b12-8+ |
Clave InChI |
UHDCYZUNYRXNNY-XYOKQWHBSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C(\C(=O)C)/C(=O)OCC)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C(C(=O)C)C(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(3-nitrobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11956898.png)










![3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B11956978.png)


